tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate

Descripción general

Descripción

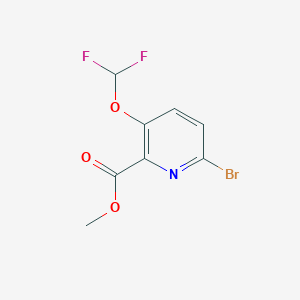

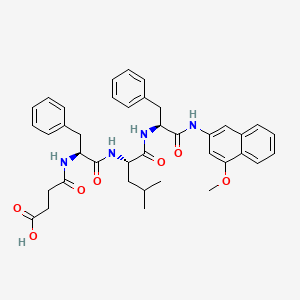

“tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C18H27NO6S . It is also known by other names such as “tert-butyl (3R)-3- { [ (4-methylphenyl)sulfonyl]oxy}-1-pyrrolidinecarboxylate” and "®-tert-Butyl 3- (tosyloxy)pyrrolidine-1-carboxylate" .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” were not found, related compounds have been synthesized using various methods. For instance, “tert-Butyl 3-diazo-2-oxopyrrolidine-1-carboxylate” was synthesized on a multigram scale and used to introduce a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules via Rh II -catalyzed X–H insertion followed by Boc group removal .Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The average mass of the molecule is 341.422 Da, and the monoisotopic mass is 341.129700 Da .Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” were not found, related compounds have been used in various chemical reactions. For example, “tert-Butyl 3-diazo-2-oxopyrrolidine-1-carboxylate” has been used to introduce a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules via Rh II -catalyzed X–H insertion followed by Boc group removal .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” include a molecular weight of 341.43 g/mol, a monoisotopic mass of 341.129700 Da, and a molecular formula of C18H27NO6S .Aplicaciones Científicas De Investigación

Dipeptide Synthesis

This compound is utilized in the synthesis of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids in peptide synthesis, allowing for the selective formation of peptide bonds . The Boc group can be removed under mild acidic conditions without affecting the rest of the molecule, making it a staple in peptide chemistry.

Ionic Liquid Formation

The compound is used to create Boc-protected amino acid ionic liquids (Boc-AAILs), which are employed as reactants and reaction media in organic synthesis . These ionic liquids are clear and nearly colorless, and they are miscible in common organic solvents, expanding their applicability in various chemical reactions.

Organic Synthesis Building Block

It serves as a building block in organic synthesis, particularly for introducing the pyrrolidine moiety into complex molecules. The pyrrolidine ring is a common feature in many biologically active compounds, and its incorporation can significantly alter the pharmacological properties of a molecule.

Synthesis of Biologically Active Compounds

The pyrrolidine ring system, present in this compound, is widely used in medicinal chemistry to obtain novel biologically active compounds . The versatility of the pyrrolidine scaffold allows for the efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule.

Enantioselective Synthesis

The compound can be used in enantioselective synthesis, where the stereochemistry of the pyrrolidine ring is crucial for the biological activity of the synthesized molecules . The different stereoisomers can lead to diverse biological profiles due to their distinct binding modes to enantioselective proteins.

Intermediate for Drug Candidates

As an intermediate, it is used in the synthesis of drug candidates, such as Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors . The compound’s structure allows for the introduction of various functional groups, aiding in the development of targeted therapies.

PDE4 Inhibitor Synthesis

The compound has been used in the synthesis of new pyrazole derivatives as effective PDE4 inhibitors for treating anti-inflammatory diseases . The choice of using tert-butanesulfinamide over p-toluenesulfinamide in the synthetic route has been based on the resultant yield and diastereoselectivity.

Chemical Research and Development

Lastly, it is used in chemical research and development processes as an organic synthesis intermediate . Its role in laboratory research and chemical pharmaceutical synthesis is pivotal due to its versatility and reactivity.

Mecanismo De Acción

Target of Action

Similar compounds have been used as building blocks in the synthesis of several novel organic compounds, suggesting that its targets could be diverse depending on the specific biochemical context.

Biochemical Pathways

Given its structural similarity to other indole derivatives, it may potentially influence pathways related to these compounds .

Action Environment

The action, efficacy, and stability of “tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” could be influenced by various environmental factors. For instance, the compound’s stability and activity could be affected by pH, as Boc protecting groups can be removed under acidic conditions . Additionally, the compound is soluble in most organic solvents but insoluble in water , which could influence its distribution and action in different biological environments.

Propiedades

IUPAC Name |

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6S/c1-14-5-7-16(8-6-14)26(21,22)24-12-11-23-15-9-10-19(13-15)17(20)25-18(2,3)4/h5-8,15H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHGANPAYCORSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1412324.png)

![Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1412325.png)

![Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate](/img/structure/B1412329.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine](/img/structure/B1412331.png)

![1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B1412333.png)

![Thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1412337.png)

![Pyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B1412344.png)